molecular formula C7H4F6N2O2 B1377596 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1375187-56-6

1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Número de catálogo: B1377596
Número CAS: 1375187-56-6
Peso molecular: 262.11 g/mol
Clave InChI: OTZATTFWXMXETB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Methyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by two electron-withdrawing trifluoromethyl (-CF₃) groups at positions 3 and 5 of the heterocyclic ring, a methyl group at position 1, and a carboxylic acid (-COOH) moiety at position 4. Its structural features, including steric bulk and electronic effects, make it a versatile intermediate for coupling reactions, metal coordination, and the synthesis of bioactive molecules.

The compound’s commercial availability (e.g., via CymitQuimica at €1,160/50mg) underscores its niche applications in high-value synthetic workflows .

Propiedades

IUPAC Name

1-methyl-3,5-bis(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6N2O2/c1-15-4(7(11,12)13)2(5(16)17)3(14-15)6(8,9)10/h1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZATTFWXMXETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375187-56-6
Record name 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Step A: Carbointercalation Reaction

  • React difluorochloromethane, carbon monoxide, and methyl hydrazine in the presence of a palladium catalyst (e.g., PdCl₂, Pd(OAc)₂) and phosphine ligands (e.g., BINAP, dppf) with sodium formate as a co-catalyst.
  • This forms an intermediate bearing the difluoromethyl group attached to the pyrazole precursor.

Step B: Halogenation Reaction

  • The intermediate is halogenated using bromine in a controlled temperature range (-5 to 0 °C) in N,N-dimethylformamide solution to yield a brominated intermediate.

Step C: Cyclization Reaction

  • The brominated intermediate undergoes cyclization with propiolic acid and a base (triethylamine, potassium bicarbonate, DBU, sodium hydroxide, etc.) at room temperature.
  • The reaction mixture is acidified to pH 6, cooled to crystallize the product.
  • The final product, 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, is isolated as a white solid with high purity (~98.8%) and good yield (~86.2%).

This method is notable for its economic and environmental advantages, including the use of inexpensive starting materials (difluorochloromethane and carbon monoxide), high selectivity, and reduced waste generation, making it suitable for industrial-scale synthesis.

Alternative Preparation via Addition and Cyclization

Another approach uses 2,2-difluoro acetyl halide as the starting material:

  • Addition reaction with α,β-unsaturated esters followed by alkaline hydrolysis yields an α-difluoro acetyl intermediate carboxylic acid.
  • This intermediate condenses and cyclizes with methyl hydrazine in aqueous solution catalyzed by a suitable catalyst.
  • The crude product is purified by recrystallization to obtain the target pyrazole carboxylic acid.

Advantages include simple operation, readily available raw materials, high yield, and reduced formation of isomeric byproducts, facilitating purification.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reactions Catalyst/Conditions Yield (%) Purity (%) Advantages Disadvantages
One-step cyclization from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one 4-ethoxy-1,1,1-trifluoro-3-buten-2-one Cyclization, regioisomer separation Boiling point vs. pressure separation High High Simple, practical, versatile functionalization Requires regioisomer separation
Catalytic carbonylation & halogenation Difluorochloromethane, CO, methyl hydrazine Carbointercalation, bromination, cyclization Pd catalyst, phosphine ligands, base, propiolic acid 86.2 98.8 Economical, selective, environmentally friendly Multi-step, requires careful control
Addition and cyclization 2,2-Difluoro acetyl halide, α,β-unsaturated ester Addition, hydrolysis, cyclization Catalyst, aqueous methyl hydrazine High High Simple, high yield, easy purification Requires halide precursors, multiple steps

Research Findings and Practical Notes

  • The regioselectivity in pyrazole formation can be controlled by choice of starting materials and reaction conditions.
  • Use of palladium catalysts with appropriate phosphine ligands enhances carbonylation efficiency and selectivity.
  • Halogenation step temperature control is critical to prevent side reactions.
  • Propiolic acid serves as a key reagent for cyclization, enabling installation of the carboxylic acid moiety.
  • Purification by crystallization or chromatographic methods yields high-purity products suitable for further functionalization.
  • Industrial applicability is favored by processes minimizing hazardous waste and employing inexpensive reagents.

Aplicaciones Científicas De Investigación

Chemical Profile

  • Molecular Formula : C7H4F6N2O2
  • Molecular Weight : 262.11 g/mol
  • CAS Number : 1375187-56-6

Agrochemical Applications

The compound plays a significant role in the development of fungicides, particularly those that inhibit succinate dehydrogenase (SDHI). This mechanism of action is crucial for controlling a variety of fungal pathogens affecting crops.

Key Points:

  • Fungicidal Activity : It acts as an intermediate in the synthesis of several SDHI fungicides, which are effective against major crop diseases such as Zymoseptoria tritici (septoria leaf blotch) and other Alternaria species.
  • Commercial Use : As of 2023, derivatives of this compound are utilized in seven registered fungicides. Notable examples include fluxapyroxad and benzovindiflupyr, which have been extensively used in agricultural practices .
Fungicide NameYear RegisteredActive Ingredient
Isopyrazam2010Yes
Sedaxane2011Yes
Bixafen2011Yes
Fluxapyroxad2011Yes
Benzovindiflupyr2012Yes
Pydiflumetofen2016Yes
Inpyrfluxam2019Yes

Medicinal Chemistry Applications

Beyond agrochemistry, the compound's structural characteristics suggest potential applications in medicinal chemistry. Pyrazole derivatives have been explored for their biological activities, including anti-inflammatory and antitumor properties.

Research Findings:

  • Antitumor Activity : Some pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. The incorporation of trifluoromethyl groups has been linked to enhanced biological activity due to increased lipophilicity and metabolic stability .
  • Anti-inflammatory Properties : Compounds similar to 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have been investigated for their anti-inflammatory effects, making them candidates for therapeutic development against inflammatory diseases .

Synthesis Overview:

  • Initial Reaction : The synthesis typically involves the reaction of difluoroacetoacetic acid derivatives with hydrazine derivatives to form the pyrazole ring.
  • Optimization Techniques : Recent advancements include microwave-assisted synthesis methods that enhance reaction times and yields compared to traditional reflux methods .

Environmental Considerations

As the use of this compound increases in agricultural settings, understanding its environmental impact is crucial. It has been identified as a metabolite of some SDHI fungicides, raising concerns about its persistence in ecosystems where these chemicals are applied.

Environmental Impact:

  • Metabolite Presence : Studies indicate that the compound may be present in soil and water systems following the application of related fungicides, necessitating further investigation into its ecological effects .

Mecanismo De Acción

The mechanism by which 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, facilitating its binding to hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to biological effects.

Comparación Con Compuestos Similares

Table 1: Comparative Properties

Property 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1-Methyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Molecular Formula C₆H₅F₃N₂O₂ C₇H₅F₆N₂O₂
Molecular Weight 194.11 g/mol ~263.11 g/mol
Trifluoromethyl Groups 1 2
Melting Point 203°C Not reported in evidence
Price (50mg) ~€90 €1,160
Key Applications Sulfonyl chloride precursors High-value pharmaceutical intermediates

Physicochemical and Reactivity Differences

  • Electronic Effects: The bis-trifluoromethyl derivative exhibits stronger electron-withdrawing effects, increasing the acidity of the carboxylic acid group (pKa likely lower than the mono-substituted analogue). This enhances reactivity in nucleophilic substitutions or metal-catalyzed couplings.
  • Synthetic Complexity : The additional -CF₃ group increases synthetic difficulty, reflected in the 12.8-fold higher cost per 50mg .

Actividad Biológica

Overview

1-Methyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound notable for its unique structural features, including trifluoromethyl groups that enhance its biological activity. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer research.

The synthesis of 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves several key steps:

  • Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving hydrazines and 1,3-diketones.
  • Introduction of Trifluoromethyl Groups : Electrophilic trifluoromethylation reactions using reagents like trifluoromethyl iodide are employed.
  • Carboxylation : The final step involves the addition of a carboxyl group, often through reactions with carbon dioxide under specific conditions.

The compound's structure contributes to its lipophilicity and metabolic stability, facilitating interactions with biological targets such as enzymes and receptors .

Anticancer Properties

Research indicates that derivatives of pyrazole, including 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, exhibit significant anticancer activity. A study highlighted that compounds with similar pyrazole scaffolds demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)
7dMDA-MB-2312.43
7hMDA-MB-2317.84
10cHepG24.98

These compounds were shown to inhibit microtubule assembly, suggesting a mechanism involving disruption of cellular mitosis .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Microtubule Destabilization : Similar compounds have been identified as microtubule-destabilizing agents, affecting cell cycle progression and inducing apoptosis.

In apoptosis studies, selected compounds demonstrated enhanced caspase-3 activity and morphological changes indicative of programmed cell death .

Other Biological Activities

Beyond anticancer properties, pyrazole derivatives have been explored for various biological activities:

  • Anti-inflammatory Effects : Some studies report that pyrazole compounds can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis .
  • Antimicrobial Activity : Certain derivatives exhibit antifungal properties against phytopathogenic fungi .

Case Studies

  • Cytotoxicity Evaluation : A study on asymmetric MACs fused with pyrazole showed promising results in inhibiting the growth of multiple cancer cell lines while displaying selectivity over non-cancerous cells .
  • Microtubule Assembly Inhibition : Specific derivatives were tested for their ability to disrupt microtubule dynamics in vitro, confirming their potential as therapeutic agents against cancer .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how can reaction parameters be optimized?

Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with trifluoromethyl-substituted diketones or β-ketoesters. Key steps include:

  • Cyclocondensation : Use of reagents like DMF-DMA (dimethylformamide dimethyl acetal) to form pyrazole rings (e.g., as shown in ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate synthesis ).
  • Trifluoromethylation : Introduce trifluoromethyl groups via halogenation followed by nucleophilic substitution or radical pathways.
  • Hydrolysis : Convert ester intermediates to carboxylic acids under basic conditions (e.g., NaOH/EtOH) .
    Optimization : Adjust temperature (50–100°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., CuI for trifluoromethylation). Monitor purity via TLC and confirm yields via HPLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for pyrazole ring protons (δ 7.5–8.5 ppm) and trifluoromethyl splitting patterns (e.g., δ 3.5–4.5 ppm for adjacent CH₃ groups) .
    • ¹³C NMR : Carboxylic acid carbonyl (δ ~170 ppm) and CF₃ carbon signals (δ 120–125 ppm, quartets due to J coupling) .
  • IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 249.08 (calculated for C₆H₃F₆N₂O₂) .

Q. What are the solubility profiles and recommended storage conditions for this compound?

Answer:

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in methanol. Test solubility gradients via saturation assays .
  • Storage : Store in airtight containers under dry conditions (≤30% humidity) at room temperature to prevent hydrolysis or decomposition .

Q. How can researchers assess the purity of synthesized batches?

Answer:

  • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) mobile phase; retention time ~8–10 minutes .
  • Elemental Analysis : Compare experimental C/H/N/F percentages to theoretical values (C: 29.06%, H: 1.22%, N: 11.29%, F: 45.95%) .

Advanced Research Questions

Q. How can computational models predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density maps and Fukui indices for nucleophilic attack sites .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to identify binding affinities .

Q. What strategies resolve contradictions in reported spectral data or melting points across studies?

Answer:

  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, δ 7.54 ppm for pyrazole protons ).
  • Single-Crystal XRD : Resolve ambiguities in molecular conformation (e.g., dihedral angles between pyrazole and carboxylic acid groups) .

Q. How does the electron-withdrawing effect of CF₃ groups influence the compound’s acidity and coordination chemistry?

Answer:

  • pKa Determination : Use potentiometric titration in aqueous DMSO; expected pKa ~2.5–3.5 due to enhanced acidity from CF₃ groups .
  • Metal Complexation : Test with transition metals (e.g., Cu²⁺ or Fe³⁺) via UV-Vis spectroscopy; monitor shifts in λ_max indicating ligand-to-metal charge transfer .

Q. What catalytic applications are feasible for derivatives of this compound?

Answer:

  • Sulfonyl Chloride Derivatives : Synthesize 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride for use in Suzuki-Miyaura couplings (e.g., with arylboronic acids) .
  • Organocatalysis : Explore thiourea derivatives for asymmetric aldol reactions; monitor enantioselectivity via chiral HPLC .

Key Physicochemical Properties

Property Value Reference
CAS RN1335234-35-9
Molecular FormulaC₆H₂F₆N₂O₂
Molecular Weight248.08 g/mol
Storage ConditionsSealed in dry, Room Temperature
Hazard ClassificationAcute toxicity (H301)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.